4-Aminophenyl beta-D-Glucuronide Sodium Salt
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Overview
Description
4-Aminophenyl beta-D-Glucuronide Sodium Salt is a metabolite of p-Aminophenol. It is a compound with the molecular formula C12H14NNaO7 and a molecular weight of 307.23 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves the glycosylation of p-Aminophenol. The synthetic route typically includes the reaction of p-Aminophenol with a glucuronic acid derivative under specific conditions to form the desired glucuronide . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
4-Aminophenyl beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
4-Aminophenyl beta-D-Glucuronide Sodium Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves its role as a substrate for glucuronidation reactions. Glucuronidation is a process where glucuronic acid is added to a substrate, increasing its solubility and facilitating its excretion from the body. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the substrate .
Comparison with Similar Compounds
4-Aminophenyl beta-D-Glucuronide Sodium Salt can be compared with other glucuronide compounds, such as:
Methyl-beta-D-glucuronide Sodium: Used in similar glycosylation reactions and metabolic studies.
p-Nitrophenyl beta-D-Glucuronide: Used as a substrate in enzyme assays to study glucuronidation.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for particular research applications that other glucuronides may not fulfill .
Properties
Molecular Formula |
C12H14NNaO7 |
---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
InChI Key |
YELMRTMGISJVTP-BLKPXHQLSA-M |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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